![molecular formula C30H52BNO3 B2449002 N-[4-(tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl]octadécanamide CAS No. 2490665-97-7](/img/structure/B2449002.png)
N-[4-(tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl]octadécanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of boric acid, specifically a boronic acid pinacol ester . These compounds are significant reaction intermediates in organic synthesis reactions and have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Synthesis Analysis
Boronic acid pinacol ester compounds can be obtained through a two-step substitution reaction . The structure of these compounds can be verified by FTIR, 1H and 13C NMR, and MS .Molecular Structure Analysis
The molecular structure of boronic acid pinacol ester compounds can be determined by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) can be applied to further calculate the molecular structure and compare it with X-ray values .Chemical Reactions Analysis
Boronic acid pinacol ester compounds are important nucleophiles in the Suzuki reaction . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acid pinacol ester compounds can be studied using various techniques such as NMR, HPLC, LC-MS, UPLC, and more .Applications De Recherche Scientifique
A. Protection de l'acide boronique des diols :
Vecteurs de médicaments sensibles aux stimuli
Les liaisons borate du composé contribuent à des systèmes de délivrance de médicaments innovants :
A. Libération contrôlée de médicaments :- Drug–polymer coupling - Polymer micelles - Linear-hyperbranched polymers - Mesoporous silica En résumé, « N-[4-(tétraméthyl-1,3,2-dioxaborolan-2-yl)phényl]octadécanamide » fait le pont entre la synthèse organique, le développement de médicaments, la détection et la délivrance de médicaments. Ses applications multiformes mettent en évidence son importance dans la recherche scientifique. Si vous souhaitez plus de détails ou si vous avez d'autres questions, n'hésitez pas à nous les poser ! 🌟
Mécanisme D'action
N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide is a boronate ester, which is a type of organoboron compound. Boronate esters are formed when a boronic acid reacts with an ester. The boronate ester then undergoes a series of reactions, which results in the formation of a boron-containing compound. The reaction mechanism of boronate esters is not fully understood, but it is believed that the boron atom acts as a Lewis acid, which facilitates the formation of a boron-containing compound.
Biochemical and Physiological Effects
N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide has been studied for its potential biochemical and physiological effects. In vitro studies have shown that N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide is able to inhibit the growth of bacteria and fungi, as well as to inhibit the formation of biofilms. Additionally, N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide has been found to have anti-inflammatory and anti-oxidant properties. Furthermore, N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide has been found to have anti-cancer properties, and has been shown to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide in laboratory experiments has a number of advantages and limitations. One of the main advantages of using N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide is its high reactivity, which makes it suitable for a variety of applications. Additionally, N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide is easy to handle and is relatively inexpensive. However, one of the main limitations of using N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide is its potential toxicity, which can be an issue in certain applications.
Orientations Futures
The use of N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide in scientific research is still in its early stages, and there are a number of potential future directions that could be explored. One potential future direction is the development of new and improved synthetic methods for the synthesis of N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide. Additionally, further studies could be conducted to explore the potential biochemical and physiological effects of N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide. Furthermore, further research could be conducted to explore the potential applications of N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide in drug delivery systems and bioconjugation. Finally, further research could be conducted to explore the potential applications of N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide in the synthesis of polymers, polysaccharides, and polypeptides.
Méthodes De Synthèse
N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide can be synthesized through a variety of methods. The most common method is the reaction of an aryl boronic acid with an alkyl ester. This reaction is typically carried out in an inert atmosphere and at a temperature of 0-100°C. The reaction is usually complete in 1-2 hours and yields a high yield of N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide. Additionally, N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide can also be synthesized by the reaction of an aryl boronic acid with a thioester in the presence of a base.
Propriétés
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52BNO3/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28(33)32-27-24-22-26(23-25-27)31-34-29(2,3)30(4,5)35-31/h22-25H,6-21H2,1-5H3,(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHPQZDEWDKYOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-chloro-4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole](/img/structure/B2448919.png)
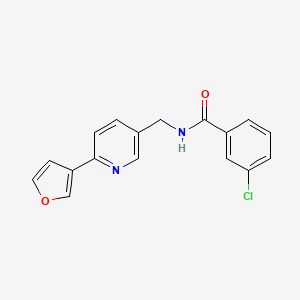
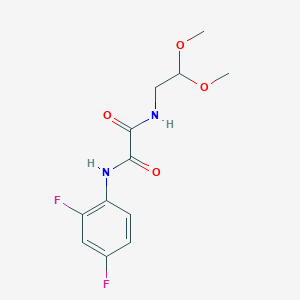
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2448923.png)
![2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2448927.png)

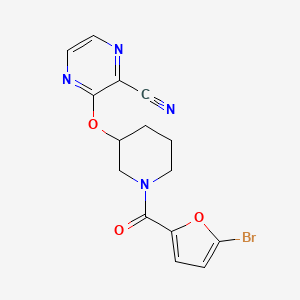

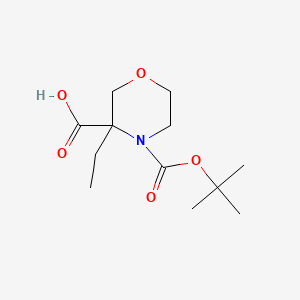
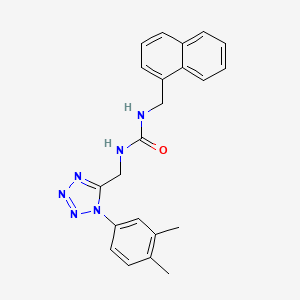

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2448939.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2448940.png)
![2-[1-[2-(4-Chlorophenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2448942.png)